1-(But-2-yn-1-yloxy)-4-methylphthalazine
CAS No.: 2200110-53-6
Cat. No.: VC4511685
Molecular Formula: C13H12N2O
Molecular Weight: 212.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2200110-53-6 |
|---|---|
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.252 |
| IUPAC Name | 1-but-2-ynoxy-4-methylphthalazine |
| Standard InChI | InChI=1S/C13H12N2O/c1-3-4-9-16-13-12-8-6-5-7-11(12)10(2)14-15-13/h5-8H,9H2,1-2H3 |
| Standard InChI Key | YSPHCGHYEVKHIE-UHFFFAOYSA-N |
| SMILES | CC#CCOC1=NN=C(C2=CC=CC=C21)C |
Introduction
1-(But-2-yn-1-yloxy)-4-methylphthalazine is a synthetic organic compound that has garnered attention in the field of chemical synthesis due to its unique molecular structure and potential applications. The compound's molecular formula is C13H12N2O, and its CAS number is 2200110-53-6 . This article aims to provide a comprehensive overview of the compound, including its synthesis, properties, and potential applications.
Synthesis of 1-(But-2-yn-1-yloxy)-4-methylphthalazine
The synthesis of 1-(But-2-yn-1-yloxy)-4-methylphthalazine typically involves the coupling of a phthalazine derivative with a butynyl ether. The reaction begins with the deprotonation of butynyl alcohol, generating a nucleophile that attacks the electrophilic carbon in the phthalazine ring. This process can be optimized by controlling parameters such as temperature, solvent choice, and reaction time to achieve higher yields.
| Synthesis Parameters | Description |
|---|---|
| Starting Materials | Phthalazine derivative, butynyl ether |
| Reaction Conditions | Deprotonation of butynyl alcohol |
| Optimization Factors | Temperature, solvent choice, reaction time |
Potential Applications
1-(But-2-yn-1-yloxy)-4-methylphthalazine has potential applications in various scientific fields, including pharmacology and materials science. Its functional groups make it suitable for participation in various chemical reactions, which could be explored for drug development or other industrial uses. In vitro studies could provide insights into its effects on specific cellular targets, elucidating its pharmacological potential.
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